![molecular formula C16H18F3N3S B2633972 2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1327218-28-9](/img/structure/B2633972.png)
2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole
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Description
2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiadiazole, which is a heterocyclic compound containing a sulfur atom, two nitrogen atoms, and two carbon atoms.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiadiazole Derivatives : A study by Abdel‐Aziz et al. (2009) explored the synthesis of 1,3,4-thiadiazole derivatives, including those with piperidin-1-yl groups, which demonstrated significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Molecular and Structural Analysis : Research by Dani et al. (2013) included the synthesis of various thiadiazole compounds, analyzing their molecular structure through spectroscopy and X-ray crystallography (Dani et al., 2013).
Biological Activities
Antibacterial and Antiviral Properties : Xia (2015) synthesized 1,3,4-thiadiazole amide compounds, demonstrating inhibitory effects on certain bacterial strains and viruses (Xia, 2015).
Antitumor and Antioxidant Evaluation : Hamama et al. (2013) investigated N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities, showing promising results in antitumor evaluations (Hamama et al., 2013).
Interaction with Biological Systems
Molecular Organization in Lipid Bilayers : Kluczyk et al. (2016) studied the molecular organization of thiadiazoles in lipid bilayer systems, finding significant interactions and aggregation effects influenced by the compound's structure (Kluczyk et al., 2016).
Inhibition of Carbonic Anhydrase Isozymes : Alafeefy et al. (2015) researched benzenesulfonamides with thiadiazolyl moieties as inhibitors of human carbonic anhydrase isozymes, finding significant inhibition of tumor-associated isoforms (Alafeefy et al., 2015).
Potential Therapeutic Applications
Leishmanicidal Activity : Foroumadi et al. (2005) synthesized thiadiazole derivatives showing strong leishmanicidal activity, with certain compounds performing better than standard treatments (Foroumadi et al., 2005).
Antiproliferative Properties : Gür et al. (2020) synthesized Schiff bases derived from thiadiazoles, showing notable DNA protective abilities and antimicrobial activity against specific bacterial strains (Gür et al., 2020).
properties
IUPAC Name |
2-methyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3S/c1-11-20-21-15(23-11)13-5-7-22(8-6-13)10-12-3-2-4-14(9-12)16(17,18)19/h2-4,9,13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZALVWQYHYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole |
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